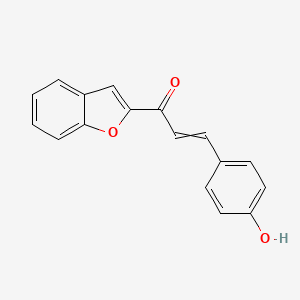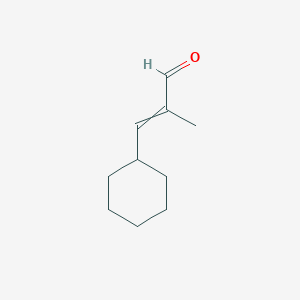
2-Benzyl-2-methyl-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-methyl-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. One common method is the methylenation of catechols using halomethanes in the presence of a base. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the formation of the dioxole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-methyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-2-methyl-2H-1,3-benzodioxole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2-methyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s ability to bind to receptors and modulate their activity is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler analog with similar structural features but lacking the benzyl and methyl groups.
2-Methylbenzothiazole: Another heterocyclic compound with a similar benzene ring fused to a different heterocycle.
Benzisothiazolinone: A structurally related compound used as a preservative and antimicrobial agent.
Uniqueness
2-Benzyl-2-methyl-2H-1,3-benzodioxole is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
105732-47-6 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-benzyl-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H14O2/c1-15(11-12-7-3-2-4-8-12)16-13-9-5-6-10-14(13)17-15/h2-10H,11H2,1H3 |
Clave InChI |
ZCDNJKYINABNCI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC=CC=C2O1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


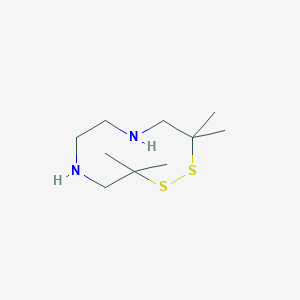


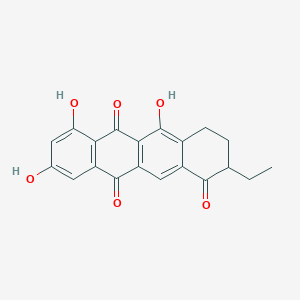

![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
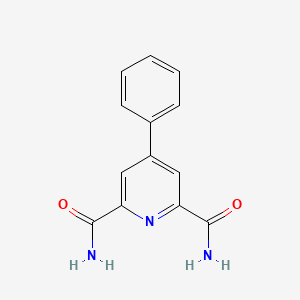

![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)

